molecular formula C22H24N4O2S2 B15149886 3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B15149886
M. Wt: 440.6 g/mol
InChI Key: FQPGRFJZFOVEJM-UHFFFAOYSA-N
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Description

3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide group, a benzothiazole ring, and a piperazine moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps. One common approach is to start with the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzamide group using amide coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological pathways. The piperazine moiety can enhance its binding affinity to these targets, while the benzothiazole ring can facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

3-methyl-N-[2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H24N4O2S2/c1-15-4-3-5-16(12-15)21(28)23-17-6-7-18-19(13-17)30-22(24-18)29-14-20(27)26-10-8-25(2)9-11-26/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,28)

InChI Key

FQPGRFJZFOVEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCN(CC4)C

Origin of Product

United States

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